Ilicicolin C

Catalog No.
S530468
CAS No.
22562-67-0
M.F
C23H31ClO4
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilicicolin C

CAS Number

22562-67-0

Product Name

Ilicicolin C

IUPAC Name

5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde

Molecular Formula

C23H31ClO4

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C23H31ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,12,14,16,27-28H,7-11H2,1-5H3/b13-6+/t14-,16+,23+/m1/s1

InChI Key

IJEHYEVNWOYGMS-WGUBEYSISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ilicicolin C; LL-Z 1272delta; LL Z 1272delta; LLZ 1272delta; Ilicicolin C, (+)-; Antibiotic LL-Z 1272delta;

Canonical SMILES

CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)CC/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C

The exact mass of the compound Ilicicolin C is 406.1911 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilicicolin C is a naturally occurring orsellinic acid-sesquiterpene meroterpenoid originally isolated from filamentous fungi such as Cylindrocladium ilicicola and Stilbella fimetaria. Structurally characterized by a monocyclic six-membered ring and a 5-chloroorcylaldehyde moiety, it serves as a critical biosynthetic intermediate in the ascochlorin pathway. In procurement contexts, Ilicicolin C is highly valued not only as a chemoenzymatic precursor for synthesizing complex ascochlorin derivatives but also for its potent, independent antibacterial properties. Its established efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and agricultural pathogens like Pseudomonas syringae makes it a dual-purpose compound for both drug discovery scaffolds and agricultural crop protection research [1].

Substituting Ilicicolin C with its downstream oxidized product, ascochlorin, or upstream epoxides like LL-Z 1272α epoxide fundamentally alters both chemical reactivity and biological efficacy. In biosynthetic and chemoenzymatic workflows, Ilicicolin C represents the exact post-cyclization (via AscF) and pre-oxidation (via AscG) intermediate; using upstream precursors requires complex cyclization steps, while downstream ascochlorins cannot be easily reverse-engineered. Furthermore, in antimicrobial applications, Ilicicolin C exhibits a distinct structure-activity relationship (SAR). Its specific monocyclic structure and oxidation state confer significantly higher anti-MRSA potency compared to highly functionalized downstream analogues like ascofuranone. Consequently, generic substitution compromises both synthetic yield and assay sensitivity .

Superior Anti-MRSA Potency Compared to Ascochlorin Analogues

In comparative antimicrobial assays against methicillin-resistant Staphylococcus aureus (MRSA), Ilicicolin C demonstrates significantly stronger inhibitory activity than its downstream functionalized analogues. While analogues like 8',9'-dehydroascochlorin and ascofuranone exhibit moderate activities, the specific monocyclic and oxidation profile of Ilicicolin C yields a highly potent response[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound DataMIC of 1.25–2.5 μg/mL
Comparator Or Baseline8',9'-dehydroascochlorin (MIC 26.6 μg/mL) and ascofuranone (MIC 40 μg/mL)
Quantified Difference10- to 32-fold higher antibacterial potency
ConditionsIn vitro anti-MRSA microdilution assay

For researchers developing anti-MRSA therapeutics, procuring Ilicicolin C provides a significantly more active starting scaffold than utilizing the more common downstream ascochlorin derivatives.

Comparable Efficacy to Commercial Antibiotics Against Pseudomonas syringae

Ilicicolin C exhibits substantial antibacterial activity against the agricultural pathogen Pseudomonas syringae. When benchmarked against standard commercial antibiotics used in agricultural and clinical settings, Ilicicolin C achieves an IC50 that is in the same effective range, validating its utility as a potent agrochemical lead compound [1].

Evidence DimensionIC50 against Pseudomonas syringae
Target Compound DataIC50 of 28.5 μg/mL
Comparator Or BaselineStreptomycin (IC50 11 μg/mL) and Penicillin G (IC50 15 μg/mL)
Quantified DifferenceActivity within the same order of magnitude as established commercial standards
ConditionsIn vitro antibacterial assay against Nectria galligena-associated P. syringae

Validates Ilicicolin C as a viable, naturally derived alternative or lead scaffold for crop protection formulations targeting resistant phytopathogens.

Essential Intermediate for Chemoenzymatic Ascochlorin Synthesis

In the biosynthetic pathway of orsellinic acid-sesquiterpene meroterpenoids, Ilicicolin C occupies a critical junction. It is the direct monocyclic product generated from LL-Z 1272α epoxide by the terpene cyclase AscF, and it serves as the immediate substrate for the AscG oxidase to produce ascochlorin. Procuring Ilicicolin C allows researchers to bypass the complex AscF-mediated cyclization step in vitro .

Evidence DimensionSynthetic step requirement
Target Compound DataRequires only AscG oxidation to yield ascochlorin
Comparator Or BaselineLL-Z 1272α epoxide (Requires AscF cyclization prior to oxidation)
Quantified DifferenceEliminates one complex enzymatic cyclization step in cell-free synthesis
ConditionsChemoenzymatic pathway engineering / synthetic biology workflows

Procuring this exact intermediate streamlines the semi-synthesis of novel ascochlorin derivatives by providing a ready-made, post-cyclization scaffold.

Moderate Acetylcholinesterase Inhibitory Activity

Beyond its antimicrobial properties, Ilicicolin C demonstrates measurable enzyme inhibitory activity. In targeted assays, it showed moderate inhibition of acetylcholinesterase (AChE), outperforming several other co-isolated fungal meroterpenoids and phytotoxins which lacked this specific activity [1].

Evidence DimensionIC50 against Acetylcholinesterase (AChE)
Target Compound DataIC50 of 30–36 μg/mL
Comparator Or Baselineα,β-dehydrocurvularin (Inactive / primarily phytotoxic)
Quantified DifferenceSpecific AChE inhibition not present in all co-isolated metabolites
ConditionsIn vitro AChE enzyme inhibition assay

Expands the utility of Ilicicolin C into neurochemical research and pesticide development where AChE is a primary target.

Anti-MRSA Drug Discovery

Due to its potent MIC (1.25–2.5 μg/mL) against MRSA, Ilicicolin C is an ideal starting scaffold for medicinal chemistry programs targeting resistant Gram-positive bacteria. It is preferred over downstream analogues like ascofuranone when maximizing baseline antibacterial potency is the primary objective [1].

Agrochemical Lead Development

With an IC50 of 28.5 μg/mL against Pseudomonas syringae, Ilicicolin C serves as a highly relevant natural product benchmark for developing new crop protection agents. Its performance, which parallels commercial standards like streptomycin, makes it suitable for agricultural pathogen resistance studies [2].

Synthetic Biology and Chemoenzymatic Engineering

As the direct product of AscF and the substrate for AscG, Ilicicolin C is the precise intermediate needed for cell-free synthesis of ascochlorin derivatives. Procuring this compound allows bioengineers to bypass upstream cyclization bottlenecks and focus directly on downstream functionalization .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

406.1910872 Da

Monoisotopic Mass

406.1910872 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6AQ318S49N

Dates

Last modified: 04-14-2024
1: Gutiérrez M, Theoduloz C, Rodríguez J, Lolas M, Schmeda-Hirschmann G. Bioactive metabolites from the fungus Nectria galligena, the main apple canker agent in Chile. J Agric Food Chem. 2005 Oct 5;53(20):7701-8. PubMed PMID: 16190620.
2: Gutierrez-Cirlos EB, Merbitz-Zahradnik T, Trumpower BL. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex. J Biol Chem. 2004 Mar 5;279(10):8708-14. Epub 2003 Dec 10. PubMed PMID: 14670947.
3: Ding MG, di Rago JP, Trumpower BL. Investigating the Qn site of the cytochrome bc1 complex in Saccharomyces cerevisiae with mutants resistant to ilicicolin H, a novel Qn site inhibitor. J Biol Chem. 2006 Nov 24;281(47):36036-43. Epub 2006 Sep 20. PubMed PMID: 16987808.
4: Rotsaert FA, Ding MG, Trumpower BL. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochim Biophys Acta. 2008 Feb;1777(2):211-9. Epub 2007 Nov 1. PubMed PMID: 18022381; PubMed Central PMCID: PMC2677292.
5: Shen W, Ren X, Zhu J, Xu Y, Lin J, Li Y, Zhao F, Zheng H, Li R, Cui X, Zhang X, Lu X, Zheng Z. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects. Eur J Pharmacol. 2016 Nov 15;791:205-212. doi: 10.1016/j.ejphar.2016.09.004. Epub 2016 Sep 3. PubMed PMID: 27597161.
6: Wu B, Oesker V, Wiese J, Malien S, Schmaljohann R, Imhoff JF. Spirocyclic drimanes from the marine fungus Stachybotrys sp. strain MF347. Mar Drugs. 2014 Apr 1;12(4):1924-38. doi: 10.3390/md12041924. PubMed PMID: 24694571; PubMed Central PMCID: PMC4012445.

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